molecular formula C12H10O3 B1589155 Methyl 7-hydroxy-2-naphthoate CAS No. 95901-05-6

Methyl 7-hydroxy-2-naphthoate

Cat. No.: B1589155
CAS No.: 95901-05-6
M. Wt: 202.21 g/mol
InChI Key: NRAOMQRRELNKIQ-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-2-naphthoate (CAS: 95901-05-6) is a naphthalene-derived compound featuring a hydroxyl group at position 7 and a methyl ester at position 2. Its molecular formula is listed as C₁₃H₁₂O₃ in commercial databases and supplier documentation , though this conflicts with structural expectations (theoretical formula: C₁₂H₁₀O₃ for a naphthalene core with one hydroxyl and one methyl ester group). This compound is primarily utilized in research settings, such as organic synthesis intermediates or structural analogs for bioactive molecules, as noted by suppliers like Wuxi Yun Cui Bio .

Properties

IUPAC Name

methyl 7-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)9-3-2-8-4-5-11(13)7-10(8)6-9/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAOMQRRELNKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435293
Record name METHYL 7-HYDROXY-2-NAPHTHOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95901-05-6
Record name METHYL 7-HYDROXY-2-NAPHTHOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 7-hydroxy-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 7-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For example, the use of a continuous flow reactor can enhance the reaction efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro derivatives and other substituted products.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name CAS Number Molecular Formula Substituents Key Characteristics References
Methyl 7-hydroxy-2-naphthoate 95901-05-6 C₁₃H₁₂O₃ 7-OH, 2-COOCH₃ Research chemical; potential intermediate in organic synthesis.
7-Methoxy-2-naphthoic acid CID 22243292 C₁₂H₁₀O₃ 7-OCH₃, 2-COOH Carboxylic acid derivative; used in crystallography and structural studies.
Methyl 7-(hydroxymethyl)-2-naphthoate 162514-08-1 C₁₃H₁₂O₃ 7-CH₂OH, 2-COOCH₃ Research-use ester with hydroxymethyl group; soluble in organic solvents.
Methyl 2-hydroxyacetate 96-35-5 C₃H₆O₃ CH₃OCOCH₂OH Simple hydroxy ester; industrial solvent with moderate toxicity.
Methyl salicylate 119-36-8 C₈H₈O₃ 2-OCH₃, ortho-OH Widely used in pharmaceuticals and fragrances; polar ester with analgesic properties.

Key Analysis:

Functional Group Effects: Hydroxyl vs. Methoxy: this compound’s hydroxyl group enhances polarity and hydrogen-bonding capacity compared to 7-methoxy-2-naphthoic acid . This difference impacts solubility and reactivity in synthetic pathways. Ester vs. Carboxylic Acid: The methyl ester group in this compound reduces acidity compared to 7-methoxy-2-naphthoic acid, favoring lipophilicity and stability in non-aqueous environments.

Limitations and Discrepancies

  • Molecular Formula Ambiguity : Discrepancies in reported formulas (e.g., C₁₃H₁₂O₃ vs. expected C₁₂H₁₀O₃) highlight the need for verification via analytical techniques like mass spectrometry.
  • Data Gaps : Physical properties (melting point, solubility) and detailed toxicity profiles for this compound are absent in available evidence, necessitating further study.

Biological Activity

Methyl 7-hydroxy-2-naphthoate, a derivative of naphthalene, has garnered attention for its diverse biological activities, particularly in the realm of anti-inflammatory responses. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring with a hydroxyl group at the 7-position and a methoxy group attached to the carboxylic acid. Its molecular formula is C11_{11}H10_{10}O3_3, and its CAS number is 95901-05-6. The compound's structure allows it to participate in various biochemical reactions, making it a valuable compound in both synthetic and natural product chemistry .

Target of Action

This compound primarily interacts with inflammatory pathways, particularly in macrophages. It has shown potential in modulating the activity of key proteins involved in inflammation, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Mode of Action

The compound inhibits the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in regulating the expression of various pro-inflammatory cytokines. By preventing NF-κB from translocating to the nucleus, this compound effectively reduces the expression of inflammatory mediators such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6).

Biochemical Pathways

This compound has been shown to suppress several signaling pathways associated with inflammation, including:

  • NF-κB pathway : Inhibition of NF-κB activation leads to reduced transcription of inflammatory genes.
  • Mitogen-Activated Protein Kinases (MAPK) : The compound decreases the activation of p38 MAPK and JNK pathways, which are critical for the inflammatory response.

Cellular Effects

In vitro studies indicate that this compound effectively inhibits lipopolysaccharide (LPS)-induced inflammatory responses in macrophages. This inhibition results in:

  • Decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2).
  • Suppression of pro-inflammatory cytokine release.
  • Downregulation of iNOS and COX-2 at both protein and mRNA levels.

Temporal Effects in Laboratory Settings

Research indicates that the anti-inflammatory effects of this compound remain stable under standard storage conditions but may diminish over time. Long-term studies have demonstrated its sustained efficacy in reducing inflammation, although some reduction in potency may occur with prolonged exposure.

Scientific Research

This compound serves as a building block for synthesizing more complex organic molecules. Its anti-inflammatory properties make it a candidate for developing therapeutic agents targeting inflammatory diseases .

Industrial Uses

Beyond its pharmaceutical potential, this compound is also utilized in producing dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Activity : A study demonstrated that treatment with this compound significantly reduced LPS-induced inflammation in macrophage cultures, highlighting its potential therapeutic role in managing inflammatory diseases.
  • In Vivo Studies : Animal models have shown that administration of this compound leads to decreased levels of inflammatory markers, confirming its efficacy observed in vitro.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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